molecular formula C20H17BrN4O2S B11243801 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide

Cat. No.: B11243801
M. Wt: 457.3 g/mol
InChI Key: PSPUFWQLVVTNDX-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a complex organic compound with a molecular formula of C20H17BrN4O2S and a molecular weight of 457.35 g/mol . This compound features a benzofuran ring, a triazole ring, and a bromophenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile, followed by cyclization.

    Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a suitable linker, such as a sulfanyl group.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction with an appropriate brominated compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening, and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17BrN4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C20H17BrN4O2S/c1-2-25-19(17-11-13-7-3-6-10-16(13)27-17)23-24-20(25)28-12-18(26)22-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,22,26)

InChI Key

PSPUFWQLVVTNDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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